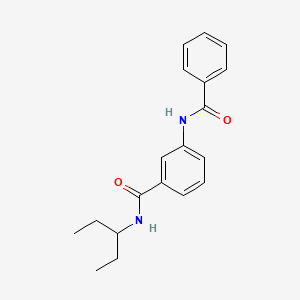![molecular formula C19H19Cl2NO5S B5834995 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate, also known as KB-R7943, is a potent inhibitor of the sodium/calcium exchanger (NCX) that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research in a variety of fields.
作用機序
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate works by inhibiting the sodium/calcium exchanger (NCX), a membrane protein that plays a critical role in regulating calcium homeostasis in cells. By inhibiting NCX, this compound reduces the influx of calcium into cells, which can have a variety of effects depending on the cell type and context. In cardiac myocytes, for example, this compound reduces calcium overload and can protect against ischemic injury. In neurons, this compound can modulate synaptic plasticity by altering calcium signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the cell type and context. In cardiac myocytes, this compound reduces calcium overload and can protect against ischemic injury. In neurons, this compound can modulate synaptic plasticity by altering calcium signaling. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
The advantages of using 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate in lab experiments include its potency and specificity as an NCX inhibitor, as well as its diverse range of effects in different cell types. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate, including further studies on its therapeutic potential in cardiology, neurology, and oncology. In cardiology, for example, researchers could investigate the use of this compound in combination with other drugs for the treatment of heart failure and arrhythmias. In neurology, researchers could explore the use of this compound for the treatment of other neurodegenerative diseases, such as Huntington's disease. In oncology, researchers could investigate the use of this compound in combination with other chemotherapeutic agents for the treatment of various types of cancer.
合成法
The synthesis of 2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with diethylamine to form the corresponding amide, followed by reduction with lithium aluminum hydride to produce the amine. The amine is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione and triethylamine to form the final product.
科学的研究の応用
2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiology, neurology, and oncology. In cardiology, this compound has been shown to have potential as a treatment for heart failure and arrhythmias, as well as for protecting the heart from ischemic injury. In neurology, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its ability to modulate synaptic plasticity. In oncology, this compound has been shown to have potential as a treatment for various types of cancer, including breast cancer and glioblastoma.
特性
IUPAC Name |
phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO5S/c1-3-22(4-2)28(25,26)18-10-14(15(20)11-16(18)21)19(24)27-12-17(23)13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODSXKENXHJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)OCC(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)


![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)
![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)

![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

